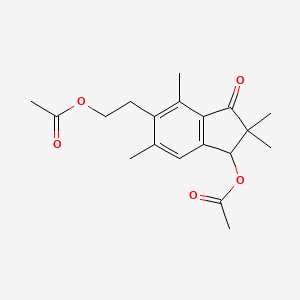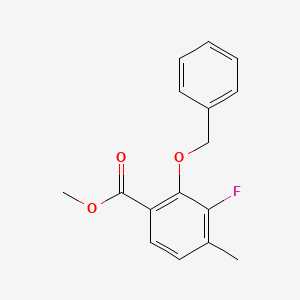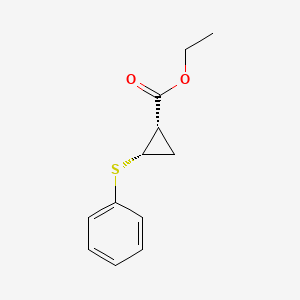
Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE is a synthetic organic compound characterized by a cyclopropane ring substituted with a phenylthio group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.
Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol derivatives, nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and phenylthio group could play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-(Phenylthio)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2R)-2-(Phenylthio)cyclopropane-1-carboxylate: Stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(Phenylthio)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
63012-13-5 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
ethyl (1S,2S)-2-phenylsulfanylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2S/c1-2-14-12(13)10-8-11(10)15-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
VKXWMRJUJPLRGU-MNOVXSKESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@H]1SC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CC1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


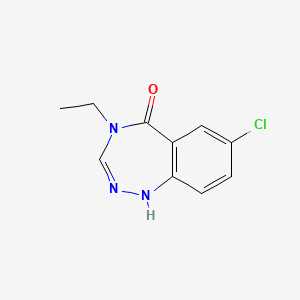

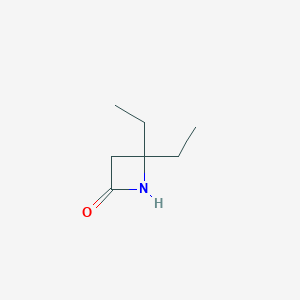
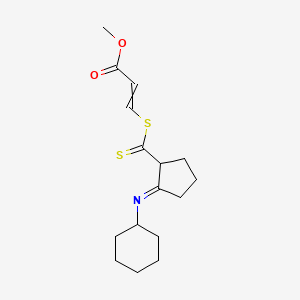

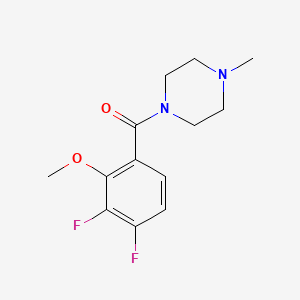
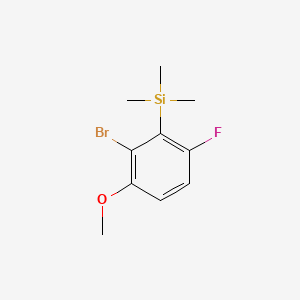
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
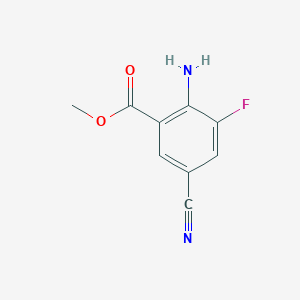


![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
